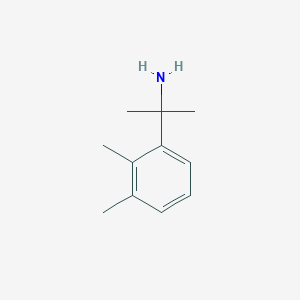

2-(2,3-Dimethylphenyl)propan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

2-(2,3-dimethylphenyl)propan-2-amine |

InChI |

InChI=1S/C11H17N/c1-8-6-5-7-10(9(8)2)11(3,4)12/h5-7H,12H2,1-4H3 |

InChI Key |

FQFSNSYLKFDZBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)(C)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,3 Dimethylphenyl Propan 2 Amine

Retrosynthetic Analysis and Key Disconnections for the 2-(2,3-Dimethylphenyl)propan-2-amine Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. For this compound, the primary disconnection points are the carbon-nitrogen bond and the carbon-carbon bonds that form the propan-2-amine backbone.

A primary retrosynthetic disconnection breaks the C-N bond of the target molecule, identifying a tertiary carbocation and an ammonia (B1221849) equivalent as synthons. This approach suggests that the amine could be synthesized from a corresponding alcohol, 2-(2,3-dimethylphenyl)propan-2-ol, through reactions like the Ritter reaction.

Another key disconnection is at the C-C bond between the aromatic ring and the propane (B168953) unit. This suggests a synthetic route starting from a 2,3-dimethylphenyl organometallic reagent and a suitable three-carbon electrophile.

A third strategic disconnection can be made at the C-C bond adjacent to the nitrogen-bearing carbon. This leads back to a precursor like 2-(2,3-dimethylphenyl)propanenitrile, which can be synthesized and then reduced to the target amine.

Precursor Synthesis Strategies Involving the 2,3-Dimethylphenyl Moiety

The synthesis of this compound relies on the availability of key precursors that already contain the 2,3-dimethylphenyl group. Several strategies can be employed to prepare these essential intermediates.

Synthesis of 2-(2,3-Dimethylphenyl)-1-propanal as a Precursor

One potential precursor for the target amine is 2-(2,3-dimethylphenyl)-1-propanal. A patented method describes the preparation of this aldehyde starting from 1-bromo-2,3-dimethylbenzene and acetone (B3395972). mdpi.com This process involves the formation of an organometallic intermediate from 1-bromo-2,3-dimethylbenzene, which then reacts with acetone to form 2-(2,3-dimethylphenyl)propan-2-ol. Subsequent rearrangement and oxidation would yield the desired aldehyde.

Formation of 2,3-Dimethylaniline (B142581) Derivatives in Amine Synthesis

2,3-Dimethylaniline is a readily available starting material that can be utilized in various synthetic pathways. While not a direct precursor to the tertiary amine structure of the target molecule, it can be a starting point for the synthesis of other intermediates. For instance, Sandmeyer-type reactions could convert 2,3-dimethylaniline into 1-halo-2,3-dimethylbenzene, a key starting material for Grignard reagent formation and subsequent elaboration to the desired carbon skeleton.

Preparation of Dimethylphenyl-Substituted Intermediate Compounds

The synthesis of various dimethylphenyl-substituted intermediates is crucial. A key intermediate for one of the most direct routes to the target amine is 1-(2,3-dimethylphenyl)ethan-1-one (2',3'-dimethylacetophenone). This ketone can be synthesized via Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride.

Another important intermediate is 2-(2,3-dimethylphenyl)propanenitrile. This can be prepared from the corresponding 1-(2,3-dimethylphenyl)ethyl halide via nucleophilic substitution with a cyanide salt.

Direct Synthesis Routes to this compound

Several direct synthetic methods can be envisioned for the final construction of the this compound molecule.

Reductive Amination Protocols

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. nih.gov In the context of synthesizing this compound, this would typically involve the reaction of 1-(2,3-dimethylphenyl)ethan-1-one with ammonia in the presence of a reducing agent. organic-chemistry.org

The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the final amine. A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. organic-chemistry.org

A classic variation of reductive amination is the Leuckart-Wallach reaction . mdpi.comwikipedia.org This reaction uses formic acid or its derivatives (like ammonium (B1175870) formate (B1220265) or formamide) as both the reducing agent and the nitrogen source. mdpi.comwikipedia.org The reaction of 1-(2,3-dimethylphenyl)ethan-1-one under Leuckart-Wallach conditions would first produce the N-formyl intermediate, which can then be hydrolyzed to yield the primary amine. mdpi.comwikipedia.org This method often requires high temperatures. wikipedia.org

Another plausible route involves the conversion of 1-(2,3-dimethylphenyl)ethan-1-one to its oxime, followed by reduction. The oxime can be prepared by reacting the ketone with hydroxylamine. google.commdpi.com Subsequent reduction of the oxime to the amine can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

A multi-step synthesis analogous to that reported for similar structures involves the conversion of a substituted benzyl (B1604629) halide to a nitrile, followed by hydrolysis to a carboxylic acid, Curtius rearrangement to an isocyanate, and subsequent hydrolysis and reduction to the amine. This longer route provides an alternative pathway if direct amination methods prove to be low-yielding.

The Ritter reaction provides another potential synthetic avenue. chempedia.infogoogle.com This reaction involves the reaction of a tertiary alcohol, such as 2-(2,3-dimethylphenyl)propan-2-ol, with a nitrile (e.g., hydrogen cyanide or acetonitrile) in the presence of a strong acid. chempedia.infogoogle.com This would initially form an N-alkyl amide, which can then be hydrolyzed to the desired primary amine. chempedia.infogoogle.com

Enantioselective Synthesis of Chiral this compound and its Stereoisomers

Chiral Auxiliary-Mediated Approaches

An alternative strategy for enantioselective synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgnumberanalytics.com

In the context of synthesizing chiral this compound, a prochiral precursor could be reacted with a chiral auxiliary to form a diastereomeric intermediate. For example, the ketone 2-(2,3-dimethylphenyl)propan-2-one could be condensed with a chiral amine (like a derivative of phenylglycinol or pseudoephedrine) to form a chiral imine. wikipedia.org

The subsequent reduction of this imine would proceed diastereoselectively, with the stereochemistry of the auxiliary directing the addition of the hydride to one face of the C=N bond. After the reduction, the chiral auxiliary is cleaved, typically through hydrolysis or hydrogenolysis, to release the desired chiral primary amine. Evans' oxazolidinone auxiliaries and Oppolzer's camphorsultam are other well-known examples of auxiliaries that have been successfully applied in a wide range of asymmetric transformations, including the synthesis of amino acids and their derivatives. wikipedia.orgresearchgate.net This method transforms the challenge of an enantioselective reaction into a more manageable diastereoselective one.

Kinetic Resolution Methods

Kinetic resolution is a crucial technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. For the synthesis of enantiomerically pure this compound, enzymatic and chemoenzymatic methods are particularly relevant.

Enzymatic kinetic resolution often employs lipases, such as Candida antarctica lipase (B570770) B (CALB), to selectively acylate one enantiomer of the amine. In a typical procedure, the racemic amine is reacted with an acyl donor, like isopropyl acetate, in the presence of immobilized CALB (e.g., Novozym 435). One enantiomer is converted to the corresponding amide at a much faster rate, allowing for the separation of the unreacted amine enantiomer from the newly formed amide. scispace.com

Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution by integrating an in-situ racemization catalyst. This allows the slower-reacting enantiomer to be continuously converted into the faster-reacting one. A ruthenium-based catalyst can be used for the racemization of the amine, while an enzyme like CALB performs the stereoselective acylation. scispace.com This approach theoretically allows for a 100% yield of the desired acylated enantiomer. Transaminases also offer a powerful route for kinetic resolution, using a chiral amine donor to stereoselectively convert a ketone precursor, although this is more of an asymmetric synthesis than a resolution of the final amine product. google.com

Diastereoselective Synthetic Pathways

Diastereoselective synthesis provides a pathway to a specific enantiomer of this compound by creating and separating diastereomeric intermediates. This can be achieved by reacting the racemic amine with a chiral auxiliary. The resulting diastereomers, which have different physical properties, can then be separated by conventional methods like crystallization or chromatography. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched amine.

Another approach involves the diastereoselective reduction of an imine precursor. For instance, the corresponding ketimine of 2,3-dimethylacetophenone could be reacted with a chiral reducing agent. Alternatively, the imine could be derived from a chiral amine, followed by reaction with an organometallic reagent to introduce the second methyl group at the alpha-carbon, and subsequent cleavage of the chiral auxiliary. While complex, these methods provide excellent stereocontrol. The synthesis of related chiral phosphonates has been achieved via the regiospecific ring-opening of enantiomerically enriched aziridines, a strategy that can be adapted for the synthesis of chiral amines. mdpi.com

Optimization of Reaction Conditions and Yield for this compound Synthesis

Solvent Effects on Reaction Efficacy and Selectivity

The choice of solvent is critical as it can influence reaction rates, equilibrium positions, and the selectivity of the synthetic pathway. In reductive amination, a common route to substituted amines, the solvent affects both the initial imine formation and the subsequent reduction.

Protic solvents like methanol (B129727) or ethanol (B145695) can facilitate the formation of the imine intermediate by stabilizing charged intermediates but may also interfere with certain catalysts or reducing agents. Aprotic solvents, such as tetrahydrofuran (B95107) (THF) or toluene, are often preferred for reductions using metal hydrides. nih.gov The polarity of the solvent also plays a role; for instance, the reaction of amines with CO2 to form carbamate (B1207046) adducts (a potential protecting group strategy) shows significant solvent dependency, with different products forming in DMSO, acetonitrile (B52724), or methanol. mdpi.com In some modern synthetic approaches, solvent-free conditions are employed to create a more environmentally friendly and efficient process, often leading to shorter reaction times and higher yields. nih.govresearchgate.net

Table 1: Influence of Solvent Type on Amine Synthesis

| Solvent Type | Typical Examples | Advantages | Disadvantages |

|---|---|---|---|

| Protic Polar | Methanol, Ethanol, Water | Good for imine formation; can dissolve polar reagents. | May interfere with catalysts (e.g., metal hydrides); can lead to side reactions. |

| Aprotic Polar | THF, Acetonitrile, DMF | Generally non-reactive with common catalysts; good solvating power. | Can be difficult to remove; may coordinate with metal catalysts. |

| Aprotic Non-Polar | Toluene, Hexane | Inert; easy to remove. | Poor solubility for polar starting materials and reagents. |

| Solvent-Free | Neat reaction conditions | Environmentally friendly; often faster reaction rates; simplified workup. nih.gov | Not suitable for all reactions; potential for thermal runaway. |

Catalyst Systems and Cocatalyst Considerations

The catalyst is central to many synthetic routes for amines, particularly in hydrogenation and reductive amination processes. The choice of catalyst affects reaction efficiency, selectivity, and functional group tolerance.

Heterogeneous Catalysts: Palladium on carbon (Pd/C) and Raney Nickel are widely used for the hydrogenation of imines or nitriles. chemrxiv.org These catalysts are robust, relatively inexpensive, and easily separated from the reaction mixture. However, they can sometimes lack chemoselectivity and may require harsh conditions.

Homogeneous Catalysts: Transition-metal complexes, such as those based on rhodium, ruthenium, or iridium, offer high activity and selectivity under milder conditions. acs.org For instance, Rh/DPEphos systems have been used for the hydroamination of vinyl arenes. acs.org These catalysts can often be tuned by modifying the ligands to achieve higher enantioselectivity in asymmetric synthesis.

Cocatalysts and Additives: In some reactions, additives or cocatalysts are used to enhance performance. For example, in Ullman-type reactions to form aryl-amine bonds, a stoichiometric amount of a copper reagent might be used, though modern methods aim to reduce this. nih.gov In other cases, a simple base or acid can catalyze imine formation prior to reduction.

Table 2: Comparison of Catalyst Systems for Amine Synthesis

| Catalyst System | Type | Typical Substrates | Advantages | Limitations |

|---|---|---|---|---|

| Pd/C, H₂ | Heterogeneous | Imines, Nitriles, Nitro groups | Widely available; cost-effective; easy removal. | Can lack chemoselectivity; may require high pressure/temperature. chemrxiv.org |

| Raney Ni, H₂ | Heterogeneous | Imines, Nitriles | Highly active; inexpensive. | Pyrophoric; requires careful handling; can have lower selectivity. |

| Rh/Ru/Ir Complexes | Homogeneous | Alkenes (Hydroamination), Imines | High selectivity; mild conditions; tunable for asymmetric synthesis. acs.org | Expensive; product contamination; difficult to separate. |

| Enzymes (e.g., Transaminases) | Biocatalyst | Ketones | High stereoselectivity; environmentally friendly; mild conditions. google.com | Limited substrate scope; sensitivity to conditions. |

Temperature and Pressure Optimization

Temperature and pressure are fundamental parameters that must be optimized to maximize reaction rate while minimizing side reactions and decomposition.

Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to thermal degradation of reactants, products, or catalysts. bre.com In reversible reactions like imine formation, temperature can also shift the equilibrium. For exothermic reactions, such as hydrogenation, controlling the temperature is crucial to prevent thermal runaway and maintain selectivity. In some processes, intercooling may be implemented to manage the exothermic nature of the reaction. researchgate.net

Pressure: In reactions involving gases, such as hydrogenation for reductive amination, pressure is a key variable. Higher hydrogen pressure increases the concentration of dissolved hydrogen, which typically accelerates the rate of reduction. This can allow for lower reaction temperatures or reduced catalyst loading. However, high-pressure equipment adds to the cost and complexity of the process. Optimization involves finding a balance where the reaction proceeds efficiently without requiring overly specialized and expensive reactors. figshare.com

Table 3: General Effects of Temperature and Pressure on Amine Synthesis via Hydrogenation

| Parameter | Effect of Increase | Optimization Goal | Potential Issues |

|---|---|---|---|

| Temperature | Increases reaction rate. | Achieve a reasonable reaction time without significant degradation. | Decomposition of product/catalyst; reduced selectivity; increased side reactions. bre.com |

Challenges and Innovations in the Synthesis of Substituted Propan-2-amines

The synthesis of substituted propan-2-amines, particularly sterically hindered or chiral variants like this compound, presents several challenges that are being addressed by modern synthetic innovations.

Challenges:

Steric Hindrance: The presence of a quaternary carbon center adjacent to the amine group, as well as ortho-substituents on the phenyl ring, creates significant steric hindrance. This can dramatically slow down the rate of nucleophilic attack by the nitrogen source or the approach of a reducing agent to a ketimine precursor. researchgate.net

Over-alkylation: In methods involving the alkylation of ammonia or a primary amine, it is often difficult to prevent the reaction from proceeding to form secondary and tertiary amines, leading to low yields of the desired primary amine and complex purification issues. researchgate.net

Control of Stereochemistry: Creating a single enantiomer of a chiral amine is a persistent challenge. Methods like kinetic resolution are limited to a 50% theoretical yield without an accompanying racemization process, and diastereoselective routes can be lengthy and require stoichiometric amounts of a chiral auxiliary. acs.org

Harsh Reaction Conditions: Traditional methods, such as reduction of oximes or nitriles, often require harsh reagents (e.g., lithium aluminum hydride) or high pressures and temperatures, limiting functional group tolerance and raising safety concerns. chemrxiv.org

Innovations:

Direct C-H Amination: A major goal in modern organic synthesis is the direct conversion of C-H bonds to C-N bonds. Catalytic systems are being developed that can directly install an amino group onto an alkyl chain, bypassing the need for pre-functionalized starting materials like ketones or halides. This approach offers superior atom economy. researchgate.net

Hydroamination: The direct addition of an N-H bond across a double bond (hydroamination) is an atom-economical method for amine synthesis. While challenging, particularly for creating sterically hindered amines, new catalyst systems based on rhodium and other transition metals are making this a more viable strategy. acs.org

Novel Nitrogen Sources: Research is ongoing into the use of ammonia itself as the nitrogen source in catalytic reactions. This avoids the use of protecting groups and multi-step sequences often required with other nitrogen sources. Catalytic methods that can directly use ammonia for reductive amination or hydroamination are highly sought after. researchgate.net

Photoredox Catalysis: Photoredox catalysis has emerged as a powerful tool for forming C-N bonds under mild conditions. These methods can generate radical intermediates that are less sensitive to steric hindrance, enabling the synthesis of highly substituted amines that are difficult to access through traditional two-electron pathways. researchgate.net

Mechanistic Investigations of Reactions Involving 2 2,3 Dimethylphenyl Propan 2 Amine

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group in 2-(2,3-Dimethylphenyl)propan-2-amine imparts significant nucleophilic character to the molecule. This allows it to participate in a variety of reactions where it attacks electron-deficient centers. The general trend for the nucleophilicity of amines follows the order: secondary > primary > ammonia (B1221849), which is influenced by both electron-donating effects of alkyl groups and steric hindrance. masterorganicchemistry.com

Amines are generally more nucleophilic than their alcohol counterparts and can react directly with alkyl halides to form N-alkylated products. msu.edu In the case of this compound, its reactivity as a nucleophile is modulated by the steric bulk of the tertiary alkyl group (propan-2-yl) and the adjacent 2,3-dimethylphenyl ring. This steric hindrance can influence the rate and feasibility of nucleophilic attack on sterically crowded electrophiles.

In a study involving the synthesis of a pirinixic acid derivative, 2,3-dimethylaniline (B142581) was used as a nucleophile in a nucleophilic aromatic substitution reaction on a chlorinated pyrimidine (B1678525) core. mdpi.com This reaction highlights the capability of the 2,3-dimethylphenylamino moiety to act as an effective nucleophile. Although the target molecule has a propan-2-amine substituent instead of a direct amino group on the ring, the fundamental nucleophilic character of the nitrogen is a shared feature. The reaction was successfully carried out using triethylamine (B128534) as a base in ethanol (B145695). mdpi.com

Table 1: Factors Influencing Nucleophilic Reactivity of the Amine

| Factor | Influence on this compound | General Principle |

|---|---|---|

| Lone Pair on Nitrogen | Primary source of nucleophilicity. | The availability of the non-bonding electron pair is crucial for nucleophilic attack. |

| Primary Amine | Generally good nucleophilicity, intermediate between ammonia and secondary amines. masterorganicchemistry.com | Alkyl groups are electron-donating, increasing electron density on nitrogen. |

| Steric Hindrance | The tertiary alkyl group and ortho-methyl group create significant steric bulk around the nitrogen atom. | Increased steric hindrance can impede the approach to the electrophilic center, reducing the reaction rate. |

| Electronic Effects | Two electron-donating methyl groups on the phenyl ring. | Inductive effects can slightly increase the basicity and nucleophilicity of the amine. |

Electrophilic Aromatic Substitution on the Dimethylphenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such reactions on the 2,3-dimethylphenyl ring of this compound is determined by the directing effects of the three substituents: two methyl groups and the propan-2-amine group.

All three substituents are classified as activating, ortho-, para-directing groups.

Methyl groups (-CH₃): These are weakly activating groups that direct incoming electrophiles to the ortho and para positions through inductive effects and hyperconjugation.

Propan-2-amine group (-C(CH₃)₂NH₂): This alkylamine group is also activating and ortho-, para-directing. The activating influence stems from the electron-donating nature of the alkyl group.

The combination of these three activating groups makes the aromatic ring highly susceptible to electrophilic attack. The challenge lies in predicting the major substitution product due to the competing directing effects. The potential positions for substitution are C4, C5, and C6.

Position C6: Sterically hindered by the adjacent propan-2-amine group and the methyl group at C2.

Position C4: Para to the C1-substituent (propan-2-amine) and ortho to the C3-methyl group. This position is electronically favored.

Position C5: Para to the C2-methyl group and meta to the C1 and C3 substituents.

Considering both electronic and steric factors, electrophilic attack is most likely to occur at the C4 and C5 positions. The C4 position is para to the bulky propan-2-amine group, which is often a favored position. The C5 position is para to one methyl group and ortho to the other. The precise ratio of products would depend on the specific electrophile and reaction conditions. wikipedia.org

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Expected Reactivity |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) libretexts.orguomustansiriyah.edu.iq | The highly activated ring is expected to undergo nitration readily, likely at the C4 or C5 positions. |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | Br⁺ or Cl⁺ uomustansiriyah.edu.iq | Halogenation is expected to proceed under mild conditions due to the activated nature of the ring. |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄ + SO₃) | SO₃ uomustansiriyah.edu.iq | The reaction is typically reversible and would yield a sulfonic acid derivative. |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | R⁺ (Carbocation) uomustansiriyah.edu.iq | The amine group can coordinate with the Lewis acid catalyst (AlCl₃), deactivating the ring. This reaction may require protection of the amine group. |

| Friedel-Crafts Acylation | R-COCl / AlCl₃ | R-C=O⁺ (Acylium ion) | Similar to alkylation, the amine group's interaction with the catalyst can inhibit the reaction. Protection is generally necessary. |

Oxidation and Reduction Pathways of the Amine Moiety and Aromatic System

The this compound molecule possesses sites susceptible to both oxidation and reduction.

Oxidation: The primary amine functionality can be oxidized by various reagents. The products of amine oxidation can be complex and depend on the oxidant and reaction conditions. Possible products include hydroxylamines, nitroso compounds, and imines. Strong oxidation can lead to the cleavage of the C-N bond.

The aromatic ring, being electron-rich due to the activating substituents, is also susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl groups to carboxylic acids, provided the conditions are harsh enough. The benzylic protons of the methyl groups make them prone to such oxidation. The aromatic ring itself can be degraded under very strong oxidative conditions.

Reduction: The primary amine group is already in a reduced state and is not typically subject to further reduction.

The aromatic ring, however, can be reduced under specific conditions. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pt, Pd, or Ni) at high pressures and temperatures can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring. This would result in the formation of 2-(2,3-dimethylcyclohexyl)propan-2-amine.

Another important reduction method is the Birch reduction, which involves dissolving metal (e.g., Na, Li) in liquid ammonia with an alcohol. This reaction reduces the aromatic ring to a 1,4-cyclohexadiene. The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents. Electron-donating groups, like the alkyl groups present in this molecule, direct the reduction to produce a diene where the substituents are on the double bonds.

Stereochemical Control in Reaction Pathways

The parent molecule, this compound, is achiral as there are no stereocenters. However, stereochemistry becomes a relevant consideration in reactions that either introduce a new chiral center or are influenced by the steric environment of the molecule.

The steric bulk created by the tertiary propan-2-amine group and the ortho-methyl group can play a significant role in controlling the stereochemical outcome of reactions. For example, in an electrophilic aromatic substitution, the electrophile will preferentially attack from the less hindered face of the aromatic ring.

If a reaction were to introduce a chiral center on the propan-2-amine side chain or on the ring, the existing bulky groups could exert diastereoselective control. This is due to the restricted rotation around the bond connecting the aromatic ring and the propan-2-amine substituent. The steric hindrance can favor the formation of one diastereomer over another by blocking one pathway of approach for the incoming reagent. nih.gov

For instance, if the amine were to be modified or if a reaction occurred at one of the methyl groups to introduce a stereocenter, the bulky and rotationally restricted nature of the 2-(2,3-dimethylphenyl) moiety would likely influence the stereochemical course of the reaction, leading to a preferential formation of one enantiomer or diastereomer. nih.gov

Inability to Generate Article Due to Lack of Specific Data

Despite a comprehensive search for the chemical compound "this compound," specific experimental data required to generate the requested detailed article on its structural characterization could not be located in publicly accessible scientific literature, databases, or patents.

The user's request stipulated a thorough and scientifically accurate article structured around a detailed outline, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) techniques. This included the creation of data tables for ¹H NMR, ¹³C NMR, 2D NMR, High-Resolution Mass Spectrometry (HRMS), and Tandem Mass Spectrometry (MS/MS) analysis.

Multiple search strategies were employed to find the necessary spectroscopic information. These included searches by chemical name, keywords related to its synthesis and characterization, and attempts to identify a specific Chemical Abstracts Service (CAS) number to facilitate a more targeted database search. While general principles of NMR and MS and data for analogous compounds were found, no source provided the explicit experimental data (chemical shifts, coupling constants, correlation signals, accurate mass, or fragmentation patterns) for this compound.

The creation of a professional and authoritative article with "detailed research findings," as per the user's instructions, is contingent upon the availability of this primary data. Without access to the specific NMR and MS data for this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, it is not possible to fulfill the request as outlined. The successful generation of the requested article would require access to a publication or spectral database that contains the complete structural elucidation data for this compound.

Structural Characterization and Elucidation of 2 2,3 Dimethylphenyl Propan 2 Amine

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels of its bonds. researchgate.net The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For 2-(2,3-Dimethylphenyl)propan-2-amine, the FT-IR spectrum is expected to exhibit characteristic peaks that confirm the presence of its primary amine, substituted benzene (B151609) ring, and alkyl moieties. nih.govnih.gov

The primary amine group (-NH₂) is typically identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. researchgate.net Bending vibrations for the primary amine (scissoring) are expected around 1590-1650 cm⁻¹. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene ring can influence the exact position and intensity of overtone and combination bands in the 1660-2000 cm⁻¹ region. Aliphatic C-H stretching from the methyl and isopropyl groups would appear in the 2850-2975 cm⁻¹ region. nih.gov The C-N stretching vibration is typically observed in the 1020-1250 cm⁻¹ range.

Table 1: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | Primary Amine | 3400 - 3500 | Medium |

| N-H Symmetric Stretch | Primary Amine | 3300 - 3400 | Medium |

| C-H Stretch (Aromatic) | Phenyl Ring | 3010 - 3100 | Medium-Weak |

| C-H Stretch (Alkyl) | -CH₃, -C(CH₃)₂ | 2850 - 2975 | Strong |

| N-H Bend (Scissoring) | Primary Amine | 1590 - 1650 | Medium |

| C=C Stretch (In-ring) | Phenyl Ring | 1450 - 1600 | Medium-Variable |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic light. nih.gov While FT-IR is sensitive to polar functional groups with strong dipole moment changes, Raman is more sensitive to non-polar, symmetric vibrations. researchgate.net For this compound, Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the aromatic ring and the carbon skeleton.

Key expected signals in the Raman spectrum would include a strong band for the symmetric "breathing" mode of the substituted benzene ring, typically appearing around 1000 cm⁻¹. The C-C stretching vibrations of the isopropyl group and the aromatic ring would also be prominent. Symmetric N-H stretching, while visible in IR, may show a weaker signal in Raman. The complementary information from both FT-IR and Raman provides a more complete picture of the molecule's vibrational modes. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single Crystal X-ray Diffraction (SC-XRD) involves irradiating a single, high-quality crystal with a beam of X-rays. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which atomic positions can be determined with high precision. researchgate.netvensel.org

For this compound, an SC-XRD analysis would provide exact values for all bond lengths (e.g., C-C bonds in the phenyl ring, C-N bond of the amine) and bond angles, confirming the geometry of the isopropylamine (B41738) substituent and the dimethylphenyl ring. researchgate.net It would also reveal the molecule's preferred conformation in the solid state and define its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. mdpi.comresearchgate.net

Table 2: Illustrative Crystallographic Data Obtainable from SC-XRD

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | C₁₁H₁₇N | - |

| Formula Weight | 163.26 g/mol | - |

| Crystal System | Monoclinic | - |

| Space Group | P2₁/c | - |

| a, b, c (Å) | Unit cell dimensions | a = 7.2, b = 18.1, c = 13.2 |

| α, β, γ (°) | Unit cell angles | α = 90, β = 96.8, γ = 90 |

| Volume (ų) | Volume of the unit cell | 1700 |

| Z | Molecules per unit cell | 8 |

Note: The data in this table are hypothetical and serve only to illustrate the type of information generated by an SC-XRD experiment.

Analysis of Intermolecular Interactions in the Crystal Lattice

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. researchgate.netmdpi.com Analyzing these interactions is crucial for understanding the physical properties of the solid material. For this compound, the primary amine group is a key player in forming the crystal lattice. nih.gov

The amine protons are strong hydrogen bond donors, while the lone pair of electrons on the nitrogen atom acts as a hydrogen bond acceptor. This allows for the formation of N-H···N hydrogen bonds, which can link molecules into chains, dimers, or more complex three-dimensional networks. mdpi.comresearchgate.net Additionally, weaker interactions such as C-H···π interactions, where an alkyl or aromatic C-H bond interacts with the electron-rich face of a neighboring phenyl ring, can further stabilize the crystal packing. nih.gov Hirshfeld surface analysis is a modern computational tool often used to visualize and quantify these diverse intermolecular contacts within the crystal lattice. nih.govnih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an indispensable tool for assessing the purity of a chemical compound and for separating it from impurities, such as starting materials, byproducts, or isomers. medchemexpress.com Both gas and liquid chromatography are applicable to the analysis of this compound.

Gas chromatography (GC) is well-suited for volatile and thermally stable compounds. google.com For amines, GC analysis can sometimes be challenging due to the basicity of the amino group, which can interact with active sites on the column, leading to poor peak shapes (tailing). bre.com This issue can often be mitigated by using a base-deactivated column or by derivatizing the amine group, for instance, through acylation, to make it less polar and more volatile. researchgate.neth-brs.de Coupling GC with a flame ionization detector (FID) allows for quantification, while a mass spectrometer (MS) detector provides structural information for impurity identification. h-brs.de

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is another powerful method for purity assessment. nih.gov In reverse-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. This compound, being a basic compound, can be analyzed effectively using a buffered mobile phase to control its ionization state and ensure reproducible retention times. This technique is excellent for separating the target compound from less volatile impurities or constitutional isomers that may be difficult to resolve by GC. researchgate.net Detection is typically achieved using an ultraviolet (UV) detector, exploiting the chromophore of the dimethylphenyl ring.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 2-(2,3-Dimethylphenyl)propan-2-ol |

| 2,3-Dimethylbutan-2-amine |

| 2-Propen-1-amine |

| 2-(3-bromo-2-methylphenyl)propan-2-ylamine |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical and forensic analysis, adept at separating non-volatile or thermally unstable compounds. For amine-containing molecules like this compound, reversed-phase HPLC is the most common approach. In this modality, a nonpolar stationary phase is used with a polar mobile phase.

Detailed HPLC methodologies specifically for this compound are not extensively documented in publicly available literature; however, established methods for analogous amphetamine-type stimulants (ATS) provide a robust framework for its analysis. edwiserinternational.commdpi.comresearchgate.net These methods typically employ C18 columns and mobile phases consisting of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) formate) mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). edwiserinternational.comresearchgate.netnih.gov The pH of the aqueous portion of the mobile phase is a critical parameter for controlling the retention and peak shape of basic compounds like amines. Adjusting the pH can optimize the separation by controlling the ionization state of the analyte. nih.gov

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, often set at wavelengths in the range of 205-260 nm. mdpi.comresearchgate.net For higher sensitivity and specificity, HPLC systems can be coupled with a mass spectrometer (LC-MS), which provides mass-to-charge ratio information, aiding in unequivocal identification. nih.govnih.gov

Table 1: Typical HPLC Conditions for Analysis of Related Amphetamine-Type Compounds

| Parameter | Condition | Source(s) |

|---|---|---|

| Stationary Phase | C18 (e.g., Spherisorb ODS2, Capcell Pak C18) | mdpi.comnih.gov |

| Mobile Phase | Methanol/Triethylamine (B128534) aqueous solution (20:80 v/v), pH 3.1 | mdpi.com |

| Acetonitrile/Ammonium formate (B1220265) buffer (5 mM, pH 4.0) | nih.gov | |

| Acetonitrile/Phosphate buffer | edwiserinternational.comresearchgate.net | |

| Flow Rate | 0.23 - 1.5 mL/min | mdpi.comresearchgate.netnih.gov |

| Column Temperature | 25 - 40 °C | mdpi.comresearchgate.net |

| Detection | UV at 205 nm or 260 nm | mdpi.comresearchgate.net |

| Detector Type | DAD or Mass Spectrometry (MS) | nih.govnih.gov |

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds like substituted amphetamines. The primary challenge in the GC analysis of compounds such as this compound is the chromatographic separation from its positional isomers (e.g., 2-(2,4-dimethylphenyl)-, 2-(2,5-dimethylphenyl)-, etc.). Different ring-substituted isomers often produce nearly identical electron ionization (EI) mass spectra, making chromatographic resolution the critical factor for accurate identification. researchgate.netcapes.gov.br

Research on regioisomeric amphetamines has shown that underivatized amines may not be successfully resolved on common non-polar stationary phases like those coated with 100% dimethylpolysiloxane (e.g., Rtx-1) or 5% diphenyl/95% dimethylpolysiloxane (e.g., Rtx-5). nih.gov However, successful separation of underivatized amine isomers can often be achieved on more polar stationary phases, such as trifluoropropylmethyl polysiloxane (e.g., Rtx-200). researchgate.netnih.gov

To improve chromatographic behavior (e.g., reduce peak tailing) and enhance mass spectral differentiation, derivatization is a frequently employed strategy. researchgate.net Primary and secondary amines are often acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). researchgate.netnih.gov These derivatization procedures increase the volatility of the analytes and can lead to more specific fragmentation patterns in the mass spectrometer, allowing for the differentiation of isomers that are otherwise indistinguishable by their mass spectra alone. researchgate.netnih.gov

Table 2: Representative GC Conditions for Analysis of Isomeric Amines

| Parameter | Condition | Source(s) |

|---|---|---|

| Stationary Phase | Trifluoropropylmethyl polysiloxane (e.g., Rtx-200) | researchgate.netnih.gov |

| Permethylated beta-cyclodextran (e.g., Rtx-bDEX) | nih.gov | |

| Carrier Gas | Helium | epa.gov |

| Injection Mode | Splitless | gtfch.org |

| Temperature Program | Example: 50 °C hold for 3 min, ramp 5 °C/min to 150 °C, ramp 25 °C/min to 275 °C, hold for 4 min | gtfch.org |

| Detector | Mass Spectrometer (MS), Nitrogen-Phosphorus Detector (NPD) | researchgate.netnih.govepa.gov |

| Derivatization Reagents | Pentafluoropropionic anhydride (PFPA), Heptafluorobutyric anhydride (HFBA) | researchgate.netnih.gov |

Computational and Theoretical Studies of 2 2,3 Dimethylphenyl Propan 2 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the total energy of a system based on its electron density, providing a robust framework for predicting a wide array of molecular properties. For a molecule like 2-(2,3-Dimethylphenyl)propan-2-amine, a typical DFT study would employ a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to ensure reliable results.

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For this compound, this involves calculating the forces on each atom and iteratively adjusting their positions until a stable equilibrium geometry is reached.

The conformational landscape of this molecule is of particular interest due to the rotational freedom around several single bonds. Key dihedral angles, such as those governing the orientation of the 2,3-dimethylphenyl group relative to the propan-2-amine moiety, would be systematically varied to identify different stable conformers. The relative energies of these conformers would then be calculated to determine the most probable structures at a given temperature. The results of such an analysis are typically presented in tables of optimized geometric parameters.

Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths) for this compound (Note: The following table is a template. Specific values would be populated from the output of a DFT geometry optimization calculation.)

| Bond | Calculated Bond Length (Å) |

| C(phenyl)-C(phenyl) | [Value] |

| C(phenyl)-C(methyl) | [Value] |

| C(phenyl)-C(propan) | [Value] |

| C(propan)-C(propan) | [Value] |

| C(propan)-N | [Value] |

| N-H | [Value] |

| C-H | [Value] |

Table 2: Illustrative Optimized Geometric Parameters (Bond Angles) for this compound (Note: The following table is a template. Specific values would be populated from the output of a DFT geometry optimization calculation.)

| Atoms | Calculated Bond Angle (°) |

| C-C-C (phenyl ring) | [Value] |

| C-C-C (methyl on ring) | [Value] |

| C(phenyl)-C(propan)-C(propan) | [Value] |

| C(phenyl)-C(propan)-N | [Value] |

| H-N-H | [Value] |

Vibrational Frequency Calculations and Spectral Prediction

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra.

Each calculated frequency corresponds to a specific mode of molecular vibration, such as the stretching of a C-H bond or the bending of the N-H bond in the amine group. By analyzing these vibrational modes, specific peaks in an experimental spectrum can be assigned to particular functional groups within the molecule. This provides a detailed fingerprint of the molecule's structure and bonding.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound (Note: The following table is a template. Values are typically scaled to better match experimental data. Assignments are based on potential energy distribution (PED) analysis.)

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| [Value] | N-H symmetric/asymmetric stretching |

| [Value] | C-H (aromatic) stretching |

| [Value] | C-H (aliphatic) stretching |

| [Value] | C=C (aromatic) stretching |

| [Value] | N-H bending |

| [Value] | CH₃ bending |

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). researchgate.netmdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.comirjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. mdpi.com For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the nitrogen atom of the amine group, while the LUMO would be distributed over the aromatic system's antibonding orbitals.

Table 4: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following table is a template. Specific values would be populated from the output of a DFT electronic structure calculation.)

| Parameter | Calculated Energy (eV) |

| HOMO Energy | [Value] |

| LUMO Energy | [Value] |

| HOMO-LUMO Energy Gap | [Value] |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. libretexts.org It is used to predict sites for electrophilic and nucleophilic attack. uni-muenchen.de The map is color-coded: regions of negative potential (electron-rich), typically shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack. youtube.com For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and electrophilic interaction. The hydrogen atoms of the amine group and, to a lesser extent, the aromatic ring would exhibit positive potential.

Table 5: Illustrative NBO Analysis - Second-Order Perturbation Theory for this compound (Note: This table is a template showing key donor-acceptor interactions. E(2) represents the stabilization energy.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) | σ(C-C) | [Value] |

| π (C=C) | π(C=C) | [Value] |

| σ (C-H) | σ*(C-C) | [Value] |

Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

There is no available research detailing the reactivity descriptors for this compound. Studies calculating its Fukui functions to identify sites for nucleophilic, electrophilic, or radical attack, or determining its global electrophilicity index to quantify its reactivity, have not been published.

Molecular Dynamics (MD) Simulations

Conformational Landscapes and Dynamics

No molecular dynamics simulations have been reported for this compound. Consequently, its conformational landscapes, the dynamics of its structural transitions, and the flexibility of its constituent parts remain computationally unexplored.

Intermolecular Interactions and Solvent Effects

The nature of intermolecular interactions involving this compound and the influence of different solvents on these interactions have not been investigated through molecular dynamics simulations.

Polymorphism and Crystal Engineering Studies

There is a lack of computational studies on the potential polymorphic forms of this compound. Crystal engineering studies, which would computationally predict and analyze its crystal packing and potential for forming different crystalline structures, are not present in the current body of scientific literature.

Molecular Docking Studies (Purely as a computational method for interaction prediction)

Ligand-Target Interaction Modeling (Abstract Molecular Targets)

No molecular docking studies featuring this compound as a ligand have been published. As a result, there are no computational models predicting its binding affinity or interaction patterns with any abstract molecular targets.

Due to the lack of specific research on this compound, no data tables or detailed research findings can be provided for the requested topics.

Binding Mode Predictions and Interaction Energetics

One of the primary applications of computational chemistry in drug discovery is the prediction of how a small molecule, or ligand, will bind to a biological target, such as a protein or enzyme. This process involves determining the preferred orientation and conformation of the ligand within the binding site of the macromolecule, a concept known as the binding mode. The stability of this interaction is then quantified by its interaction energetics.

Binding Mode Prediction:

The prediction of the binding mode for this compound would typically be accomplished using molecular docking simulations. nih.govnumberanalytics.comwikipedia.org This technique involves computationally placing the three-dimensional structure of the molecule into the binding site of a target protein. numberanalytics.com Docking algorithms explore a vast number of possible orientations and conformations of the ligand, scoring each to identify the most favorable ones. nih.gov For a molecule like this compound, these algorithms would account for the rotational freedom of the bonds, particularly around the propane (B168953) backbone and the amine group, to find the optimal geometry for interaction.

The process would begin with obtaining the 3D structures of both the ligand (this compound) and the target protein. The binding site on the protein would be defined, and a docking program would then be used to generate a series of possible binding poses. Each pose would be evaluated by a scoring function, which estimates the binding affinity. The highest-scoring poses are then analyzed to predict the most likely binding mode.

Interaction Energetics:

Once a plausible binding mode is predicted, the interaction energetics are calculated to provide a more detailed understanding of the forces driving the binding. These calculations are rooted in the principles of molecular mechanics, which treats atoms as spheres and bonds as springs. fiveable.mebiogem.orggmu.edu The total energy of the protein-ligand complex is calculated and compared to the energies of the individual protein and ligand. The difference represents the binding energy.

The key interactions that would be analyzed for a complex involving this compound include:

Van der Waals Interactions: These are non-specific attractive or repulsive forces between atoms. The dimethylphenyl group and the propane backbone would likely engage in significant van der Waals interactions with nonpolar residues in the binding pocket.

Electrostatic Interactions: These occur between charged or polar atoms. The primary amine group of this compound is a key site for such interactions, potentially forming hydrogen bonds with suitable donor or acceptor groups on the protein's amino acid residues.

Hydrophobic Interactions: The nonpolar dimethylphenyl group would likely favor interaction with hydrophobic pockets in the protein, driving the displacement of water molecules, which is an entropically favorable process.

More advanced methods, such as Molecular Dynamics (MD) simulations and free energy perturbation (FEP), can provide even more accurate estimations of binding free energies by simulating the movement of atoms over time. springernature.comnih.gov These methods offer a more dynamic picture of the binding event and can account for protein flexibility. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Studies (Focus on physicochemical parameters derived from structure)

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.meontosight.ai For a compound like this compound, a QSAR study would involve calculating a set of numerical descriptors that characterize its physicochemical properties and then using statistical methods to relate these descriptors to a measured biological response. nih.gov

The fundamental principle of QSAR is that the biological activity of a molecule is a function of its structural and physicochemical properties. ontosight.ai The process involves several key steps: data set preparation, calculation of molecular descriptors, model development using statistical methods, and rigorous model validation. nih.govuniroma1.itbasicmedicalkey.comnih.gov

Physicochemical Parameters (Descriptors):

For a QSAR study of this compound and its analogs, a wide range of physicochemical parameters, also known as descriptors, would be calculated from the molecular structure. These descriptors can be categorized as follows:

Electronic Descriptors: These relate to the electron distribution in the molecule. Examples include dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). frontiersin.orgfrontiersin.org

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molar volume, and molar refractivity. frontiersin.orgfrontiersin.org

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is crucial for its ability to cross cell membranes. The most common descriptor is the logarithm of the partition coefficient (logP). frontiersin.orgfrontiersin.org

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule (its graph), which describe aspects like molecular branching and connectivity. frontiersin.org

The following interactive table illustrates some of the key physicochemical parameters that would be calculated for this compound in a hypothetical QSAR study.

| Descriptor Category | Descriptor Name | Description | Hypothetical Relevance for this compound |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound. | The dimethylphenyl group would contribute significantly to a positive LogP value, indicating a preference for lipid environments. |

| Electronic | pKa | The acid dissociation constant of the amine group. | Determines the ionization state of the molecule at physiological pH, which is crucial for electrostatic interactions. |

| Steric | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | A fundamental descriptor related to the size of the molecule. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. | Influences binding through dispersion forces and how well the molecule fits into a binding pocket. |

| Topological | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Related to hydrogen bonding potential and the ability of the molecule to permeate cell membranes. The amine group is the primary contributor. |

A QSAR model would be developed by correlating these descriptors (and others) from a series of related molecules with their experimentally determined biological activities. Statistical techniques such as multiple linear regression (MLR) or machine learning algorithms would be used to generate a mathematical equation. fiveable.me A validated QSAR model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. wikipedia.org

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of aromatic amines like 2-(2,3-dimethylphenyl)propan-2-amine is a cornerstone of organic chemistry, yet traditional methods often rely on harsh conditions or generate significant waste. Future research is poised to develop more sustainable and efficient synthetic pathways. A key area of exploration involves the implementation of green chemistry principles, such as the use of environmentally benign solvents, catalytic processes to replace stoichiometric reagents, and one-pot or tandem reactions to improve atom economy. researchgate.netresearchgate.net

Potential strategies could be adapted from methodologies used for other complex molecules. For instance, the Hantzsch synthesis, a classic method for preparing dihydropyridines, exemplifies a multicomponent reaction that could inspire efficient routes to precursors of the target amine. beilstein-journals.orgnih.gov Similarly, modern coupling reactions, such as those mediated by palladium catalysts, could be optimized for the construction of the C-C bond between the aromatic ring and the propane (B168953) unit, potentially starting from readily available precursors like 1-bromo-2,3-dimethylbenzene. google.comnih.gov Biocatalytic methods, employing enzymes like transaminases, offer a highly selective and sustainable alternative for the synthesis of chiral amines from prochiral ketones, an approach that could yield enantiomerically pure forms of the target compound. nottingham.ac.uk

Table 1: Comparison of Potential Synthetic Approaches

| Approach | Traditional Method (e.g., Friedel-Crafts) | Potential Sustainable Route |

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Recyclable solid acids, biocatalysts (enzymes) |

| Solvents | Halogenated hydrocarbons | Water, ethanol (B145695), or solvent-free conditions |

| Efficiency | Multiple steps, purification challenges | One-pot synthesis, tandem reactions |

| Byproducts | Significant inorganic waste | Minimal waste, higher atom economy |

| Selectivity | Potential for side reactions | High chemo- and regioselectivity |

Further investigation into microwave-assisted organic synthesis (MAOS) could also dramatically reduce reaction times and improve yields, contributing to both efficiency and sustainability. beilstein-journals.orgcardiff.ac.uk

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods are sufficient for basic identification, a deeper understanding of the structural and electronic properties of this compound and its derivatives necessitates the use of advanced techniques. Detailed characterization is crucial for confirming the constitution of newly synthesized analogs and for studying their conformational dynamics. mdpi.com

Comprehensive analysis would involve a suite of modern spectroscopic tools. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY, HSQC, and HMBC, would be essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, particularly for complex derivatives. researchgate.netnih.gov For instance, the NMR data for the precursor 2-(2,3-dimethylphenyl)-1-propanal shows characteristic signals that would be altered in a predictable manner upon conversion to the amine. google.com Mass spectrometry (MS), especially high-resolution mass spectrometry (HRMS), is indispensable for confirming the elemental composition. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.3 ppm), Methyl groups on ring (singlets, ~2.3-2.5 ppm), Isopropyl methyl groups (singlet, ~1.7 ppm), Amine protons (broad singlet, variable ppm) |

| ¹³C NMR | Aromatic carbons (~123-146 ppm), Isopropyl quaternary carbon (~74 ppm), Isopropyl methyl carbons (~31 ppm), Aromatic methyl carbons (~18-21 ppm) |

| IR (Infrared) | N-H stretching (amine, ~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretching (aromatic, ~1600 cm⁻¹) |

| MS (EI) | Molecular ion peak (M⁺), fragmentation patterns corresponding to loss of methyl and amine groups. |

Note: Predicted values are based on data from analogous structures and general chemical shift principles. google.comnih.gov

For chiral variants of the compound, specialized techniques such as NMR spectroscopy with chiral shift reagents or chiral chromatography would be necessary to determine enantiomeric purity. enamine.net

Further Elucidation of Reaction Mechanisms via Advanced Computational Methods

Understanding the precise mechanism of a chemical reaction allows for its optimization and the rational design of new transformations. Advanced computational chemistry provides powerful tools to model reaction pathways, transition states, and intermediates that are often difficult to observe experimentally. mdpi.com

Future research should employ methods like Density Functional Theory (DFT) to investigate the synthesis of this compound. nih.gov Such studies can calculate the activation energies for different potential pathways, clarifying why certain reagents or conditions favor product formation. For example, computational models could compare the energetics of a classical Friedel-Crafts acylation route versus a modern cross-coupling approach. nih.gov

These theoretical investigations can also shed light on the role of catalysts, solvent effects, and the origins of stereoselectivity in asymmetric syntheses. researchgate.net By modeling the interaction between a substrate and a chiral catalyst, researchers can predict which enantiomer is likely to be formed, guiding the development of highly stereoselective synthetic methods. mdpi.com

Exploration of New Chemical Transformations for the Compound and its Derivatives

The primary amine functionality of this compound makes it a versatile starting point for a wide array of chemical transformations. A systematic exploration of its reactivity could lead to the discovery of novel compounds with interesting chemical or biological properties.

Future work could focus on reactions such as N-alkylation, N-acylation, and participation in transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to generate a diverse library of derivatives. nottingham.ac.uknih.gov The compound could also serve as a precursor for the synthesis of heterocyclic systems, which are prevalent in medicinal chemistry. beilstein-journals.orgresearchgate.net For instance, condensation reactions with dicarbonyl compounds could yield substituted pyrimidines or other nitrogen-containing rings. researchgate.net The application of modern synthetic methodologies, such as sulfur(VI) fluoride (B91410) exchange (SuFEx) click chemistry, could also be explored to create novel sulfamoyl fluoride derivatives from the parent amine. researchgate.net

Application as Chiral Building Blocks or Synthetic Intermediates in Complex Molecule Synthesis

Chiral amines are highly valuable as building blocks in the asymmetric synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). nottingham.ac.uknih.gov If resolved into its individual enantiomers, this compound could serve as a crucial intermediate in drug discovery and development. enamine.netnih.gov

Its structural motif, a substituted phenylpropanamine, is found in various biologically active compounds. The development of an efficient enantioselective synthesis of this amine would be a significant step. mdpi.com This could be achieved through asymmetric catalysis or by resolution of the racemic mixture. enamine.net The resulting enantiopure amine could then be incorporated into larger molecules, where its specific stereochemistry could be critical for biological activity. For example, related chiral phenylalanine derivatives are used as intermediates in the preparation of potential therapeutics. medchemexpress.compharmaffiliates.com

Design of Structurally Related Compounds for Fundamental Chemical Inquiry

Systematic modification of the structure of this compound provides a platform for fundamental studies in structure-property relationships. By synthesizing a series of analogs and evaluating their chemical and physical properties, researchers can gain insights into the effects of steric and electronic factors.

Analogs could be designed by:

Altering the substitution pattern: Moving the methyl groups to other positions on the phenyl ring (e.g., 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-dimethyl) to probe the influence of substituent placement on reactivity or conformational preference. mdpi.comevitachem.com

Changing the substituents: Replacing the methyl groups with other functional groups (e.g., halogens, methoxy (B1213986) groups, nitro groups) to modulate the electronic character of the aromatic ring.

Modifying the side chain: Extending or branching the propan-2-amine chain to investigate steric effects around the amine nitrogen.

This approach is fundamental to fields like medicinal chemistry, where such modifications are used to optimize the properties of a lead compound. cardiff.ac.ukresearchgate.net The knowledge gained from these fundamental inquiries can guide the rational design of new molecules with desired characteristics.

Q & A

Basic: What synthetic methodologies are recommended for 2-(2,3-Dimethylphenyl)propan-2-amine?

Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Step 1 : React 2,3-dimethylbenzaldehyde with nitroethane via a Henry reaction to form a nitroalkane intermediate.

- Step 2 : Reduce the nitro group to an amine using sodium borohydride (NaBH₄) or catalytic hydrogenation.

- Step 3 : Purify the product via recrystallization or column chromatography.

Critical parameters include temperature control (50–70°C for nitro reduction) and solvent choice (e.g., methanol or ethanol). Purity can be verified via HPLC or GC-MS .

Advanced: How can density functional theory (DFT) optimize the electronic structure of this compound?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) can predict molecular orbitals, charge distribution, and vibrational spectra. Key steps:

- Geometry optimization : Minimize energy using gradient-corrected exchange-correlation functionals .

- Frequency analysis : Confirm absence of imaginary frequencies to ensure a true energy minimum.

- NBO analysis : Identify hyperconjugative interactions between the amine group and aromatic ring.

Validate results against experimental IR or NMR data to resolve discrepancies in predicted vs. observed bond lengths .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at 6.8–7.2 ppm, methyl groups at 1.2–1.5 ppm).

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 178.16 g/mol).

- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and torsional strain .

Advanced: How do substituent positions (2,3-dimethyl vs. 3,4-dimethoxy) influence biological activity?

Answer:

Comparative structure-activity relationship (SAR) studies show:

- Electron-donating groups (e.g., methyl) enhance lipophilicity, increasing blood-brain barrier penetration.

- Steric effects : 2,3-substitution reduces rotational freedom, potentially altering receptor binding compared to 3,4-substituted analogs.

Use PubChem bioassay data (e.g., binding affinity to serotonin receptors) to quantify these effects .

Basic: What challenges arise in crystallizing this compound for X-ray studies?

Answer:

Challenges include:

- Polymorphism : Multiple crystal forms may require screening solvents (e.g., ethanol/water mixtures).

- Disorder : Methyl groups may exhibit rotational disorder; refine using SHELXL with anisotropic displacement parameters.

- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals. WinGX software assists in data integration .

Advanced: How to address contradictions in thermodynamic stability data from computational vs. experimental studies?

Answer:

- Multi-method validation : Compare DFT (e.g., B3LYP), MP2, and CCSD(T) results to assess method-dependent errors .

- Experimental calibration : Use differential scanning calorimetry (DSC) to measure enthalpy of formation.

- Error analysis : Adjust for basis set superposition errors (BSSE) in computational models.

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid amine vapor exposure.

- PPE : Wear nitrile gloves and safety goggles.

- Waste disposal : Neutralize with dilute HCl before incineration.

Refer to ECHA guidelines for hazard classification and disposal .

Advanced: How to design a structure-based virtual screening workflow for derivatives?

Answer:

- Ligand preparation : Generate 3D conformers of derivatives using OpenBabel.

- Docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., monoamine transporters).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

Validate with in vitro assays (e.g., radioligand displacement) .

Basic: What chromatographic methods separate enantiomers of this compound?

Answer:

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) mobile phase.

- Detection : UV at 254 nm.

- Resolution : Optimize flow rate (1.0 mL/min) and column temperature (25°C) .

Advanced: Can QM/MM simulations elucidate reaction mechanisms in its synthesis?

Answer:

Yes. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.